5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
CAS No.: 1176414-91-7
Cat. No.: VC3414279
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1176414-91-7 |
|---|---|
| Molecular Formula | C10H12BrN |
| Molecular Weight | 226.11 g/mol |
| IUPAC Name | 5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline |
| Standard InChI | InChI=1S/C10H12BrN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-4,7,12H,5-6H2,1H3 |
| Standard InChI Key | VPKHWEFDYAMWOS-UHFFFAOYSA-N |
| SMILES | CC1C2=C(CCN1)C(=CC=C2)Br |
| Canonical SMILES | CC1C2=C(CCN1)C(=CC=C2)Br |
Introduction
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the tetrahydroisoquinoline (THIQ) family. This class of compounds is known for its diverse biological activities, including potential applications in medicinal chemistry. The compound has a molecular formula of C10H12BrN and a molecular weight of approximately 226.12 g/mol .
Biological Activities
Tetrahydroisoquinolines are known for their diverse biological activities, including potential roles in neurodegenerative diseases and as antimicrobial agents. While specific biological activities of 5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline are not detailed, its structural similarity to other THIQs suggests potential applications in medicinal chemistry .
Hazard Classification
-
GHS Pictogram: Warning
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
-
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume